

# The Pharmacokinetics of Tomivosertib: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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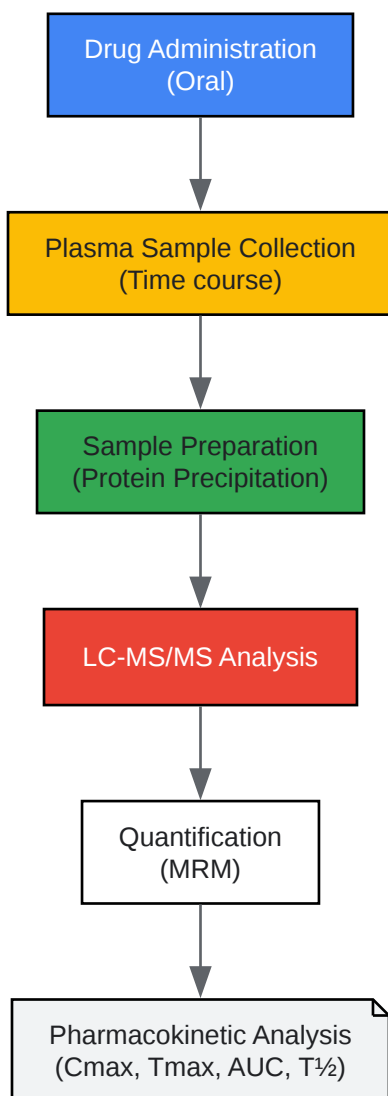
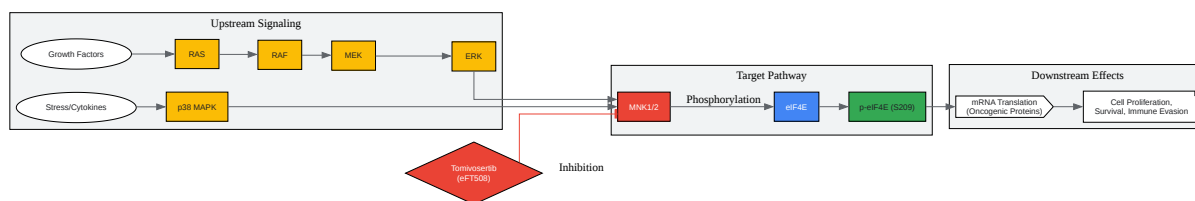
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tomivosertib (also known as eFT508) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] By inhibiting these kinases, tomivosertib prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the translation of a subset of mRNAs that encode for proteins involved in tumor growth, proliferation, and immune evasion.[1] This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of tomivosertib, summarizing available data from preclinical and clinical studies to inform ongoing research and development efforts.

## Mechanism of Action and Signaling Pathway

Tomivosertib competitively inhibits the binding of ATP to both MNK1 and MNK2 with high potency, exhibiting IC50 values in the low nanomolar range.[1] This inhibition leads to a reduction in the phosphorylation of eIF4E at serine 209, thereby suppressing the translation of oncogenic proteins.[1] The MNK1/2-eIF4E signaling axis is a key downstream component of the RAS-ERK and p38 MAPK pathways, which are frequently dysregulated in cancer.[1][2]



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## References

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Address: 3281 E Guasti Rd

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